An In-depth Technical Guide to Divinyl Sebacate: Structure, Properties, and Applications in Advanced Polymer Systems
An In-depth Technical Guide to Divinyl Sebacate: Structure, Properties, and Applications in Advanced Polymer Systems
Introduction: The Versatility of a Divinyl Ester Monomer
Divinyl sebacate (DVS) is a bifunctional monomer of significant interest in polymer science and material engineering. As a diester of sebacic acid, a naturally derived dicarboxylic acid, and featuring two reactive vinyl ester end groups, DVS serves as a critical crosslinking agent. Its unique structure allows for the formation of three-dimensional polymer networks with tailored properties, including biodegradability, flexibility, and controlled chemical resistance. This guide provides a comprehensive technical overview of divinyl sebacate, from its fundamental chemical and physical properties to its synthesis, reactivity, and burgeoning applications in high-performance materials, particularly within the biomedical and drug delivery sectors. For researchers and professionals in these fields, understanding the nuances of DVS is key to innovating the next generation of functional polymers.
Core Chemical Structure and Physicochemical Properties
Divinyl sebacate, systematically named bis(ethenyl) decanedioate, is characterized by a C10 linear aliphatic chain derived from sebacic acid, flanked by two vinyl ester functional groups. This structure imparts both a hydrophobic character from the decanedioate backbone and high reactivity from the terminal double bonds.
The chemical structure can be represented by the SMILES string: C=COC(=O)CCCCCCCCC(=O)OC=C.[1]
Molecular and Physical Data
A precise compilation of the physicochemical properties of divinyl sebacate is essential for its application in controlled polymerization reactions and material formulation. While some specific experimental values for divinyl sebacate are not widely published, the following table includes known data and estimated values based on structurally similar sebacate esters like dibutyl sebacate and dioctyl sebacate.
| Property | Value / Range | Source / Notes |
| IUPAC Name | bis(ethenyl) decanedioate | [1] |
| CAS Number | 10355-50-7 | [1] |
| Molecular Formula | C₁₄H₂₂O₄ | [1] |
| Molecular Weight | 254.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Estimated from related sebacates |
| Boiling Point | 142-144 °C at 3 mmHg | [2] |
| Density | ~0.94 g/mL at 25 °C | Estimated based on dibutyl sebacate |
| Refractive Index | ~1.441 at 20 °C | Estimated based on dibutyl sebacate |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone, ethanol, ether) | Based on dioctyl sebacate[3] |
Synthesis of Divinyl Sebacate
The synthesis of divinyl esters, including divinyl sebacate, can be challenging due to the reactivity of the vinyl groups. A robust and efficient method is the palladium-catalyzed transvinylation reaction between a dicarboxylic acid and vinyl acetate. This method avoids the high pressures and temperatures associated with acetylene-based syntheses and offers a more accessible laboratory-scale route.[2][4][5]
Principle of Transvinylation
Transvinylation involves the transfer of a vinyl group from a vinyl ester (vinyl acetate) to a carboxylic acid (sebacic acid). The reaction is catalyzed by a palladium(II) salt, such as palladium(II) acetate, and is driven to completion by using a large excess of vinyl acetate.[2][4] The equilibrium is shifted towards the product, divinyl sebacate, as the by-product, acetic acid, is continuously removed or scavenged.
The overall reaction is as follows: Sebacic Acid + 2 Vinyl Acetate --(Pd(OAc)₂)--> Divinyl Sebacate + 2 Acetic Acid
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is adapted from the synthesis of similar divinyl esters via transvinylation.[4][6]
Materials:
-
Sebacic acid
-
Vinyl acetate (large excess, e.g., 30:1 molar ratio to sebacic acid)
-
Palladium(II) acetate (catalyst, e.g., 5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with sebacic acid and the palladium(II) acetate catalyst.
-
Inert Atmosphere: The system is flushed with nitrogen gas to create an inert atmosphere, which is crucial for preventing side reactions and catalyst deactivation.
-
Addition of Vinyl Acetate: A large molar excess of vinyl acetate is added to the flask.
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Reaction: The mixture is heated to reflux (the boiling point of vinyl acetate is ~72 °C) with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of sebacic acid and the formation of the monovinyl and divinyl esters.
-
Catalyst Replenishment (Optional): Palladium catalysts can deactivate over time by reduction to metallic palladium. For higher yields, successive additions of the catalyst may be necessary.[4]
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess vinyl acetate and solvent are removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the divinyl sebacate from any remaining monovinyl ester and catalyst residues.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Chemical Reactivity and Polymerization
The two vinyl ester groups of divinyl sebacate are the centers of its reactivity, making it an excellent crosslinking monomer in radical polymerization.
Mechanism of Crosslinking
In a free-radical polymerization system, a growing polymer chain can react with one of the vinyl groups of a divinyl sebacate molecule. This incorporates the DVS into the polymer chain, leaving a pendant vinyl group. This pendant vinyl group can then react with another growing polymer chain, creating a covalent bond—a crosslink—between the two chains. This process, repeated throughout the polymerizing system, leads to the formation of a three-dimensional network.
Caption: Workflow for creating a DVS-crosslinked drug delivery hydrogel.
Scaffolds for Tissue Engineering
Biodegradable polymers serve as temporary scaffolds that provide structural support for cells to attach, proliferate, and form new tissue. As the new tissue grows, the scaffold degrades and is safely eliminated from the body. [7][8]The mechanical properties and degradation rate of these scaffolds are critical for their success.
Polymers synthesized using divinyl sebacate can be fabricated into porous scaffolds. The crosslinking provides the necessary mechanical integrity, while the inherent biodegradability of the polyester backbone ensures that the scaffold will degrade over a clinically relevant timeframe. For example, hydrogels based on poly(ethylene glycol) and sebacic acid have demonstrated excellent potential as scaffolds in tissue engineering due to their tunable properties and biocompatibility. [9]The use of DVS as a crosslinker offers a direct route to fabricating such materials with controlled characteristics.
Safety and Handling
As a reactive divinyl monomer, divinyl sebacate requires careful handling to prevent unwanted polymerization and to ensure personal safety. The safety protocols for similar reactive monomers like divinylbenzene and divinyl sulfone provide a strong basis for handling DVS. [1][10][11] 5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield should be worn, as the material can be irritating to the eyes. [1]* Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact. [12]* Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is required. [1] 5.2. Handling and Storage
-
Inhibition: Divinyl sebacate should be stored with an inhibitor, such as tertiary-butylcatechol (TBC), to prevent premature polymerization. The inhibitor's effectiveness relies on the presence of dissolved oxygen. [1]* Storage Conditions: Store in a cool, dry, well-ventilated place, away from heat, sparks, and direct sunlight. [1][11]Keep containers tightly closed.
-
Static Discharge: Use grounding and bonding connections when transferring the material to prevent static discharge, which could ignite flammable vapors. [1]
Conclusion
Divinyl sebacate stands out as a valuable and versatile crosslinking monomer with significant potential, especially in the development of advanced biomaterials. Its combination of a bio-derived aliphatic backbone and reactive vinyl ester functionalities allows for the creation of biodegradable polymers with tunable mechanical properties and degradation kinetics. For researchers in drug development and tissue engineering, DVS offers a powerful tool for designing sophisticated controlled-release systems and biocompatible scaffolds. A thorough understanding of its synthesis, reactivity, and handling is paramount to harnessing its full potential in creating innovative and effective solutions for modern therapeutic challenges.
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